molecular formula C18H21N5O4 B275800 4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No. B275800
M. Wt: 371.4 g/mol
InChI Key: XSDGKEVGPALGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and angiogenesis. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in cancer cell invasion and metastasis. Additionally, it has been shown to inhibit the activity of vascular endothelial growth factor receptor, which is involved in the formation of new blood vessels and plays a crucial role in tumor angiogenesis.
Biochemical and Physiological Effects
4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and have anti-inflammatory and antioxidant properties. Additionally, it has been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide in lab experiments is its potential as a cancer treatment. Its ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One potential direction is the development of new cancer therapies based on this compound. Additionally, further research is needed to understand its mechanism of action and potential applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, there is a need for further research into the potential toxicity of this compound and its safety profile in humans.

Synthesis Methods

The synthesis of 4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the condensation of 2-(4-(1-hydroxyethyl)phenyl)-5-(methylamino)methyl-furan with 4-amino-3-nitro-5-(2-hydroxyethyl)-1,2,5-oxadiazole, followed by reduction of the nitro group to an amino group. The resulting compound is then treated with carboxylic acid to obtain the final product.

Scientific Research Applications

4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has shown potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

4-amino-N-[2-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C18H21N5O4/c1-11(24)12-2-4-13(5-3-12)15-7-6-14(26-15)10-20-8-9-21-18(25)16-17(19)23-27-22-16/h2-7,11,20,24H,8-10H2,1H3,(H2,19,23)(H,21,25)

InChI Key

XSDGKEVGPALGKH-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)O

Origin of Product

United States

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